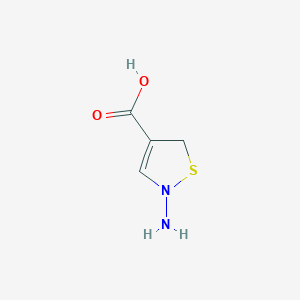
2-amino-5H-1,2-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-thiazolinic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-thiazolinic acid typically involves the condensation of thiourea with α-haloketones or α-haloesters. One common method includes the reaction of thiourea with α-bromoacetone under basic conditions to yield the desired product . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods: Industrial production of 2-amino-4-thiazolinic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-thiazolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like amines or alcohols are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives.
Scientific Research Applications
2-Amino-4-thiazolinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications in treating infections and inflammatory diseases.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-thiazolinic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access. The compound’s antimicrobial activity is attributed to its ability to disrupt cell wall synthesis and interfere with metabolic pathways . Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2-Aminothiazole: Shares a similar thiazole ring structure but lacks the carboxylic acid group.
4-Thiazolidinone: Contains a thiazolidine ring instead of a thiazoline ring.
Thiazole-4-carboxylic acid: Similar structure but with a different substitution pattern.
Uniqueness: 2-Amino-4-thiazolinic acid is unique due to its combination of the thiazoline ring and the amino group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various research fields .
Properties
Molecular Formula |
C4H6N2O2S |
|---|---|
Molecular Weight |
146.17 g/mol |
IUPAC Name |
2-amino-5H-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O2S/c5-6-1-3(2-9-6)4(7)8/h1H,2,5H2,(H,7,8) |
InChI Key |
IEKFHJSADBWHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CN(S1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















